Amifostine (trihydrate)

Description

Mechanisms of Cytoprotection in Normal Tissues

Free Radical Scavenging Pathways

Amifostine trihydrate exerts its primary cytoprotective effects through its active metabolite, WR-1065 , generated via dephosphorylation by membrane-bound alkaline phosphatase. WR-1065 contains a sulfhydryl group that directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS) produced by ionizing radiation and chemotherapeutic agents such as cisplatin.

The scavenging process involves two key reactions:

- Electrophilic substitution : WR-1065 donates electrons to hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻), converting them into stable water and hydrogen peroxide (H₂O₂).

- Hydrogen atom transfer : The thiol group of WR-1065 intercepts lipid peroxidation chain reactions, preventing membrane damage in renal tubules and salivary gland epithelia.

Table 1 : Free Radical Scavenging Efficiency of WR-1065

| Radical Species | Neutralization Rate (k, M⁻¹s⁻¹) | Primary Tissue Targets |

|---|---|---|

| Hydroxyl (- OH) | 1.2 × 10¹⁰ | Renal proximal tubules |

| Superoxide (O₂- ⁻) | 3.8 × 10⁵ | Salivary gland acinar cells |

| Peroxyl (ROO- ) | 2.1 × 10⁶ | Hematopoietic stem cell niches |

This selective protection arises from higher alkaline phosphatase activity in normal tissues compared to tumors, enabling preferential conversion of amifostine to WR-1065 in healthy cells.

DNA Protection and Repair Acceleration Mechanisms

Amifostine trihydrate modulates DNA integrity through dual mechanisms:

Direct DNA Binding

WR-1065 forms mixed disulfides with nuclear proteins, stabilizing chromatin structure and reducing accessibility to damaging agents. This binding increases the frequency of B-DNA conformation , which is less susceptible to radiation-induced strand breaks compared to Z-DNA.

Repair Pathway Activation

In normal human dermal fibroblasts, amifostine enhances the resolution of γH2AX/53BP1 foci—a marker of DNA double-strand breaks (DSBs)—by 40–60% within 4 hours post-irradiation. This acceleration occurs via:

- Upregulation of ATM kinase activity , phosphorylating repair proteins like BRCA1

- Increased recruitment of XRCC1 to base excision repair sites

- Enhanced non-homologous end joining (NHEJ) efficiency through Ku70/Ku80 complex stabilization

Key Finding : Tumor cells exhibit 3.2-fold lower alkaline phosphatase activity than normal fibroblasts, limiting WR-1065 generation and leaving cancer DNA repair pathways unmodified.

Cellular Hypoxia Induction through Vascular Modulation

Amifostine trihydrate paradoxically induces hypoxia-like conditions in normal tissues while inhibiting angiogenic responses:

HIF-1α Stabilization

WR-1065 inhibits prolyl hydroxylase domain (PHD) enzymes, stabilizing hypoxia-inducible factor 1α (HIF-1α) in normal cells. This leads to:

- 2.5-fold increase in VEGF-A transcription via HIF-1α binding to hypoxia response elements (HREs)

- Upregulation of erythropoietin (EPO) receptors in bone marrow stroma

Endothelial Cell Modulation

Despite elevating VEGF-A secretion from normal cells, WR-1065 directly suppresses VEGFR-2 signaling in endothelial cells through:

- 60% reduction in VEGFR-2 membrane expression

- Inhibition of ERK1/2 phosphorylation downstream of VEGF-A

- Increased internalization of VEGF-A/VEGFR-2 complexes

This dual action creates a "vascular normalization" effect—enhancing oxygen delivery to normal tissues while limiting tumor angiogenesis.

Table 2 : Hypoxia-Related Protein Expression Post-Amifostine

| Protein | Normal Tissue Change | Tumor Tissue Change | Mechanism |

|---|---|---|---|

| HIF-1α | ↑ 180% | ↔ | PHD inhibition |

| VEGF-A | ↑ 220% | ↑ 40% | eIF2α/ATF4 pathway activation |

| VEGFR-2 | ↓ 65% | ↔ | Receptor internalization |

Properties

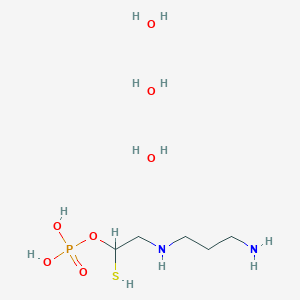

Molecular Formula |

C5H21N2O7PS |

|---|---|

Molecular Weight |

284.27 g/mol |

IUPAC Name |

[2-(3-aminopropylamino)-1-sulfanylethyl] dihydrogen phosphate;trihydrate |

InChI |

InChI=1S/C5H15N2O4PS.3H2O/c6-2-1-3-7-4-5(13)11-12(8,9)10;;;/h5,7,13H,1-4,6H2,(H2,8,9,10);3*1H2 |

InChI Key |

CMKFUVWLRVIEHC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CNCC(OP(=O)(O)O)S.O.O.O |

Origin of Product |

United States |

Preparation Methods

Controlled Crystallization via Solvent Composition and Temperature

A breakthrough in Amifostine trihydrate preparation was achieved through precise control of solvent ratios and crystallization temperatures. Patent CN109694386B outlines a method where Amifostine is dissolved in water, followed by the addition of ethanol or ethanol-water solutions under controlled conditions. The critical parameters include:

-

Weight ratios : Amifostine : Water : Ethanol = 1 : 6.5–8.5 : 1.5–2.5

-

Crystallization temperature : 1–20°C during ethanol addition, followed by cooling to 0°C

These parameters ensure the formation of softer crystals with particle sizes amenable to sterile processing. For instance, Example 1 of the patent reports a yield of 95.6% with a reconstitution time of ≤45 seconds.

Table 1: Key Parameters and Outcomes from CN109694386B Examples

| Example | Water (mL/g) | Ethanol (mL/g) | Addition Time (min) | Crystallization Temp (°C) | Yield (%) | Reconstitution Time (s) |

|---|---|---|---|---|---|---|

| 1 | 5.5 | 1.69 | 10 | 2.3 → 0 | 95.6 | ≤45 |

| 2 | 5.5 | 1.69 | 12 | 5.2 → 0 | 95.8 | ≤45 |

| 6 | 5.5 | 1.69 | 12 | 10.1 → 0 | 95.3 | ≤45 |

Role of Alcohol Solvents in Crystal Morphology

Ethanol emerges as the preferred alcohol solvent due to its ability to modulate crystal growth without introducing impurities. The addition of pre-cooled ethanol (0°C) to Amifostine solutions at 5–17°C induces rapid nucleation, producing fine crystals with reduced hardness. Comparative studies in Patent CN109694386B demonstrate that ethanol concentrations below 1.5:1 (ethanol:water) result in incomplete crystallization, while ratios exceeding 2.5:1 cause excessive crystal agglomeration.

Alternative Synthesis Routes and Their Limitations

Bromination and Phosphorylation Pathways

U.S. Patent 20080275265 describes a multi-step synthesis starting with bromination of (ω-aminoalkylamino)ethyl alcohol using sulfone solvents, followed by phosphorylation to yield Amifostine. Key steps include:

-

Bromination : Reaction of 2-(3-aminopropylamino)ethyl alcohol with HBr in sulfolane at 50–80°C.

-

Phosphorylation : Treatment with thiophosphoryl chloride (PSCl₃) in dichloromethane, followed by hydrolysis to form the phosphorothioate.

While this method achieves high purity, it involves hazardous reagents and requires stringent temperature control, limiting scalability.

Dihydrate vs. Trihydrate Forms

Patent WO2007096901A1 introduces a dihydrate form of Amifostine, isolated using methanol at 5–10°C. Although the dihydrate exhibits improved thermal stability above 40°C compared to the trihydrate, its reconstitution time (≥60 seconds) and lower solubility hinder clinical applicability.

Quality Control and Analytical Validation

Reconstitution Time as a Critical Metric

Reconstitution time, measured by dissolving 0.625 g of Amifostine trihydrate in 9.7 mL of 0.9% NaCl, serves as a key quality indicator. Methods from CN109694386B consistently achieve dissolution within 45 seconds, meeting pharmacopeial standards.

Table 2: Reconstitution Times Across Synthesis Methods

X-ray Diffraction (XRD) for Crystal Structure Verification

XRD patterns of Amifostine trihydrate prepared via CN109694386B show distinct peaks at 2θ = 12.5°, 18.7°, and 25.3°, confirming trihydrate formation. Deviations in these patterns indicate impurities or polymorphic transitions.

Industrial-Scale Production and Challenges

Chemical Reactions Analysis

Types of Reactions: Amifostine undergoes several types of chemical reactions, including dephosphorylation, oxidation, and reduction. The primary reaction is the dephosphorylation by alkaline phosphatase, which converts amifostine into its active thiol metabolite .

Common Reagents and Conditions:

Dephosphorylation: Catalyzed by alkaline phosphatase in tissues.

Oxidation and Reduction: Involves reactive oxygen species and free radicals.

Major Products Formed: The major product formed from the dephosphorylation of amifostine is WR-1065, the active thiol metabolite responsible for its cytoprotective effects .

Scientific Research Applications

Radiation Therapy

Amifostine is primarily utilized to reduce the side effects associated with radiation therapy, particularly in head and neck cancer patients. A systematic review of randomized controlled trials demonstrated that amifostine significantly reduces the incidence of:

- Mucositis: Odds Ratio (OR) = 0.37

- Esophagitis: OR = 0.38

- Xerostomia (dry mouth): OR = 0.24 for acute and OR = 0.33 for late onset

- Dysphagia (difficulty swallowing): OR = 0.26

Moreover, patients receiving amifostine achieved higher complete response rates without adversely affecting overall treatment outcomes .

Chemotherapy

Amifostine is indicated for reducing cumulative renal toxicity associated with cisplatin in patients with ovarian cancer and non-small cell lung cancer. Clinical studies have shown that it effectively protects renal function while allowing for effective chemotherapy dosing .

Case Study 1: Head and Neck Cancer

In a multicenter randomized controlled trial involving nasopharyngeal carcinoma patients undergoing intensity-modulated radiotherapy (IMRT), amifostine was shown to significantly reduce the incidence of mucositis from 96.8% to 79.1% (P=0.002). However, it was also associated with increased instances of hypocalcemia .

Case Study 2: Ovarian Cancer

A study evaluating the use of amifostine in conjunction with cisplatin revealed that patients receiving amifostine experienced significantly less renal toxicity without compromising the effectiveness of the chemotherapy regimen .

Data Tables

Safety and Side Effects

While amifostine is generally well-tolerated, some adverse effects have been reported, including:

- Hypocalcemia

- Nausea and vomiting

- Allergic reactions

Monitoring and management strategies are essential to mitigate these risks during treatment .

Mechanism of Action

Amifostine exerts its effects through its active thiol metabolite, WR-1065. This metabolite detoxifies reactive metabolites of platinum and alkylating agents, scavenges free radicals, and accelerates DNA repair. The selective protection of normal tissues is due to higher alkaline phosphatase activity, higher pH, and vascular permeation in these tissues .

Comparison with Similar Compounds

Key Properties :

- Mechanism: Selective protection of normal tissues via preferential uptake and conversion to WR-1065, which enhances HIF-1α expression and induces a Warburg-like metabolic shift (reduced oxidative phosphorylation, increased glycolysis) .

- Pharmacokinetics : Rapid plasma clearance (elimination half-life: ~8 minutes) but prolonged tissue retention (maximal levels at 5–15 minutes post-injection) .

- Applications : Radioprotection, chemoprotection, and emerging roles in anti-angiogenesis and hypoxia-related pathways .

Comparison with Similar Compounds

Mechanism of Action

Pharmacokinetics and Selectivity

Efficacy in Preclinical Models

- Corrected radiation-induced metabolic perturbations in heart, spleen, and kidney tissues . Protected hematopoietic progenitors from etoposide and carboplatin via cell rescue mechanisms .

- N-Acetylcysteine: Limited efficacy in mitigating radiation damage due to non-selective action .

- Sunitinib : Inhibits VEGF-induced angiogenesis but lacks metabolic or DNA repair effects .

Key Research Findings

Metabolic Reprogramming: Amifostine suppressed the Krebs cycle in normal hepatocytes, reducing oxidative stress while sensitizing tumor cells to radiation .

Synthesis Advantages : Amifostine trihydrate synthesized using PEG-400 (vs. DMF/DMSO) improves biocompatibility and purity (>95%) .

Biological Activity

Amifostine, chemically known as S-2-(3-aminopropylamino)ethyl dihydrogen phosphorothioate, is a phosphorylated aminosulfhydryl compound primarily recognized for its radioprotective properties. This article delves into the biological activity of amifostine trihydrate, exploring its mechanisms, effects on enzymatic activity, and clinical applications based on diverse research findings.

Amifostine exerts its biological effects through several mechanisms:

- Radioprotection : Amifostine is utilized to protect normal tissues from radiation damage during cancer therapy. It acts by scavenging free radicals, thus reducing oxidative stress caused by ionizing radiation .

- Antioxidant Activity : The compound induces the activity of various antioxidant enzymes, notably manganese superoxide dismutase (SOD2), catalase, and glutathione peroxidase (GPx). Elevated levels of these enzymes contribute to cellular protection against oxidative damage .

- Dephosphorylation : Amifostine is converted into its active form, WR-1065, through dephosphorylation by alkaline phosphatase. This active metabolite is responsible for most of the biological effects observed in vivo .

Enzymatic Activity and Radioprotective Effects

A study conducted on SA-NH tumor-bearing mice demonstrated that amifostine significantly elevated SOD2 activity in various tissues, leading to enhanced radiation resistance. The results indicated:

- SOD2 Activity : A two-fold increase was observed in SOD2 levels 24 hours post-treatment with a single dose of 400 mg/kg of amifostine.

- Radiation Resistance : The surviving fraction of SA-NH cells with elevated SOD2 activity was 91.7%, compared to 72.3% in untreated controls .

Table 1: Enzymatic Activity Post-Amifostine Treatment

| Tissue | SOD2 Activity Change | Catalase Activity Change | GPx Activity Change |

|---|---|---|---|

| Heart | No significant change | Elevated | Elevated |

| Liver | No significant change | Elevated | Elevated |

| Pancreas | Significant increase | Elevated | Elevated |

| Small Intestine | Significant increase | Elevated | No significant change |

| Spleen | Significant increase | Elevated | Elevated |

| SA-NH Tumor | Significant increase | No significant change | No significant change |

Clinical Applications

Amifostine is clinically approved for the following applications:

- Xerostomia : It is the only FDA-approved drug for preventing dry mouth in patients undergoing radiation therapy for head and neck cancers .

- Chemotherapy Protection : Amifostine has been explored as a protective agent against the toxic effects of certain chemotherapeutic agents, such as AZT in HIV-infected patients .

Case Studies

- Preclinical Trials in Pancreatic Cancer : In a study involving KPC mice with pancreatic cancer, administration of oral amifostine prior to stereotactic body radiotherapy (SBRT) significantly improved median survival from 15 days (vehicle control) to 40 days when combined with WR-2721 .

- Pharmacokinetics : A study analyzed plasma concentrations of amifostine and its active metabolite WR-1065 in patients. Findings indicated that systemic administration led to variable concentrations over time, suggesting that optimal timing of radiotherapy post-amifostine administration is crucial for maximizing its protective effects .

Q & A

Q. What experimental models are commonly used to investigate the cytoprotective effects of amifostine trihydrate in chemotherapy-induced toxicity?

Preclinical studies often employ rodent models (e.g., hamsters or mice) to evaluate amifostine's efficacy in mitigating side effects like oral mucositis or xerostomia. For example, a hamster model treated with 5-fluorouracil (5-FU) demonstrated that amifostine reduced macroscopic mucosal damage and inflammation by modulating pro-inflammatory cytokines (IL-1β, TNF-α) . Key parameters include dose timing (e.g., pre- vs. post-chemotherapy administration), histological scoring of mucosal injury, and salivary flow rate measurements.

Q. How does amifostine trihydrate modulate oxidative stress pathways in normal tissues during radiation therapy?

Amifostine acts as a prodrug, converting to its active metabolite WR-1065 via alkaline phosphatase. WR-1065 scavenges free radicals generated by ionizing radiation and chelates metal ions involved in Fenton reactions. Methodologically, researchers quantify oxidative markers (e.g., glutathione levels, lipid peroxidation via malondialdehyde assays) in tissues like salivary glands or intestinal epithelium. Comparative studies often pair amifostine with radiation-only controls to assess redox balance preservation .

Q. What pharmacokinetic parameters are critical for optimizing amifostine dosing in preclinical studies?

Key parameters include:

- Bioavailability : Amifostine is administered intravenously or subcutaneously due to poor oral absorption.

- Half-life : WR-1065 has a short plasma half-life (~8 minutes), necessitating timed administration relative to chemotherapy/radiation.

- Tissue distribution : Use radiolabeled amifostine or HPLC-MS to track uptake in target tissues (e.g., salivary glands, bone marrow). Dosing regimens typically range from 50–200 mg/kg in rodents, calibrated to minimize hypotension (a common side effect) while maximizing cytoprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical and preclinical data on amifostine’s efficacy for oral mucositis prevention?

Discrepancies arise from differences in trial design (e.g., patient heterogeneity, chemotherapy protocols) and preclinical model limitations (e.g., species-specific metabolism). To address this:

- Conduct dose-response studies in multiple animal models (e.g., hamsters for mucositis, mice for xerostomia) .

- Use transcriptomics/proteomics to identify conserved cytoprotective pathways across species.

- Perform meta-analyses of clinical trials, stratifying results by cancer type, amifostine dosage, and toxicity grading criteria (e.g., WHO vs. CTCAE) .

Q. What factorial design approaches are optimal for developing amifostine-loaded nanoparticle formulations?

A 3² factorial design (two factors at three levels) is effective for optimizing nanoparticle parameters:

| Factor | Levels (-1, 0, +1) |

|---|---|

| Polymer ratio | Eudragit S100:L100 (1:1 to 3:1) |

| Phosphatidylcholine (%) | 0.5–2.0 |

| Responses : Drug-loading efficiency (Y1), cumulative release at 6h (Y2), and 10h (Y3). Statistical tools like ANOVA and response surface methodology (RSM) validate interactions between factors. This approach was successfully applied to docetaxel trihydrate nanoparticles . |

Q. How can omics technologies enhance mechanistic studies of amifostine’s otoprotective effects in pediatric patients?

Integrate RNA-seq or single-cell sequencing to map amifostine’s impact on cochlear hair cells exposed to cisplatin. Focus on pathways like:

- Apoptosis regulation : Bcl-2/Bax ratios, caspase-3 activation.

- Oxidative stress : NRF2/KEAP1 signaling. Pair with functional assays (e.g., auditory brainstem response testing) in murine models. Address inter-patient variability by correlating genetic polymorphisms (e.g., glutathione-S-transferase variants) with amifostine efficacy .

Q. What statistical methods are recommended for analyzing amifostine trial data with high attrition rates?

Use intention-to-treat (ITT) analysis with sensitivity testing (e.g., worst-case vs. best-case scenarios) to account for missing data. For example, in a pediatric osteosarcoma trial, worst-case analysis showed significant otoprotection (P=0.04) despite attrition. Complement with mixed-effects models to handle longitudinal data (e.g., repeated salivary flow measurements) .

Methodological Considerations

Q. How to ensure reproducibility in amifostine studies investigating radiation-induced proctitis?

Q. What frameworks guide the design of ethically robust amifostine trials in vulnerable populations (e.g., pediatric patients)?

Apply the FINER criteria :

- Feasible : Recruit via multicenter consortia to meet sample size requirements.

- Ethical : Prioritize trials where amifostine’s benefits (e.g., hearing preservation) outweigh risks (e.g., hypotension).

- Novel : Investigate combination therapies (e.g., amifostine + palifermin for mucositis). Reference PICO frameworks to define populations (e.g., children with medulloblastoma) and outcomes (e.g., CTCAE v5.0 grading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.